molecular formula C8H9F2NO2 B2990806 5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid CAS No. 2248349-24-6

5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid

Cat. No.: B2990806
CAS No.: 2248349-24-6
M. Wt: 189.162
InChI Key: RXURIRFGEUCXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with a difluoromethyl group and an ethyl group, as well as a carboxylic acid functional group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrole ring One common approach is the cyclization of amino acids or their derivatives under specific conditions to form the pyrrole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The difluoromethyl group can be reduced to form a difluoromethane derivative.

  • Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Electrophilic substitution reactions may require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Difluoromethane derivatives.

  • Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 5-(Difluoromethyl)pyrrole-3-carboxylic acid: Similar structure but lacks the ethyl group.

  • 1-ethylpyrrole-3-carboxylic acid: Similar structure but lacks the difluoromethyl group.

  • 5-(Difluoromethyl)-1-ethylpyrrole-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

Uniqueness: 5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid is unique due to the presence of both the difluoromethyl group and the ethyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various applications.

Properties

IUPAC Name

5-(difluoromethyl)-1-ethylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2/c1-2-11-4-5(8(12)13)3-6(11)7(9)10/h3-4,7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXURIRFGEUCXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.